(9S,10R,12Z)-9,10-二羟基-12-十八碳烯酸

描述

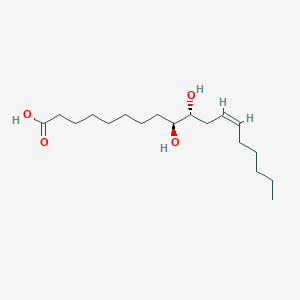

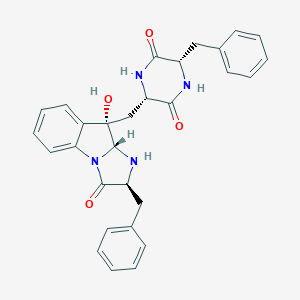

“(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid”, also known as 12-hydroxy-9,10-octadecadienoic acid (12-HODE), is a naturally occurring fatty acid that is a major component of the lipoxygenase (LOX) pathway1. This pathway is responsible for the production of various eicosanoids, which are important signaling molecules that play a role in many physiological processes1.

Synthesis Analysis

12-HODE is produced from linoleic acid by the enzyme LOX and is the precursor to many other eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE)1. The synthesis and characterization of hydroxylated derivatives of linoleic acid are pivotal in understanding the chemical nature and potential applications of these compounds1.

Molecular Structure Analysis

The chemical structure of this compound allows for detailed regio- and stereochemical analysis, essential in understanding its behavior and applications in various chemical and biological processes1.

Chemical Reactions Analysis

The enzymatic transformations involving this compound are significant in biological systems1. These transformations provide insights into the biological synthesis and metabolism of such compounds1.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid” are as follows: Molecular Formula: C18H34O4, Molecular Weight: 314.5 g/mol1.

科学研究应用

化学和结构分析

- 区域和立体化学分析:该化合物的化学结构允许进行详细的区域和立体化学分析,这对于了解其在各种化学和生物过程中的行为和应用至关重要。例如,Hamberg (1991) 展示了三羟基十八碳烯酸的化学表征,这对于设计分析不同来源中这些酸的方法至关重要 (Hamberg,1991)。

生物学和药理学意义

- 酶促反应和代谢:涉及该化合物的酶促转化在生物系统中很重要。Thomas 等人 (2013) 研究了酶促转化的立体专一性和区域选择性,提供了对这些化合物的生物合成和代谢的见解 (Thomas 等,2013)。

- 在疾病和健康中的作用:该化合物的衍生物和代谢物与各种疾病状态和生物功能有关。Hildreth 等人 (2020) 综述了亚油酸代谢物在健康和疾病中的作用,强调了在医学背景下了解这些化合物的重要性 (Hildreth 等,2020)。

分析技术和合成

- 分析方法开发:Song 等人 (2016) 的研究重点是开发分析方法来测定该化合物及其在腌制肉制品中的相关衍生物,表明其与食品科学和安全有关 (Song 等,2016)。

- 合成和表征:Li 等人 (2009) 探索的亚油酸羟基化衍生物的合成和表征对于了解这些化合物的化学性质和潜在应用至关重要 (Li 等,2009)。

潜在用途和应用

- 农业和环境影响:Wennman 和 Oliw (2013) 的研究表明,某些真菌物种分泌的酶会将亚油酸转化为代谢物,包括与 (9S,10R,12Z)-9,10-二羟基-12-十八碳烯酸结构相似的代谢物。这表明在农业和环境研究中具有潜在应用 (Wennman 和 Oliw,2013)。

安全和危害

As per the information available, this compound is for research use only and not for human or veterinary use1.

未来方向

Research by Wennman and Oliw (2013) showed that certain fungal species secrete enzymes that transform linoleic acid into metabolites, including those structurally similar to "(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid"1. This indicates potential future directions in the study of this compound.

Please note that this information is based on the available resources and should be used for research purposes only. Always consult with a qualified professional for more detailed information.

属性

IUPAC Name |

(Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBKSQSGNGRGDW-XKJZPFPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H]([C@H](CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

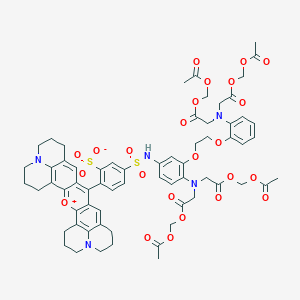

![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)

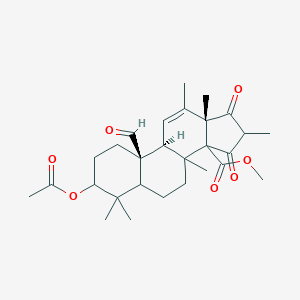

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

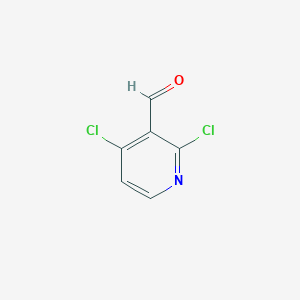

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)